6-methoxy-N-[1-(phenylsulfonyl)piperidin-4-yl]pyrimidin-4-amine
Description
The compound “6-methoxy-N-[1-(phenylsulfonyl)piperidin-4-yl]pyrimidin-4-amine” is a chemical compound with the IUPAC name 6-methoxy-N-(4-piperidinyl)-4-pyrimidinamine . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the methods involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the protodeboronation of alkyl boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.26 . It is a solid substance .Properties
IUPAC Name |
N-[1-(benzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-16-11-15(17-12-18-16)19-13-7-9-20(10-8-13)24(21,22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKZYAJIMRIVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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